6-Fluoroquinoxaline-2-carbaldehyde
Description
6-Fluoroquinoxaline-2-carbaldehyde is a fluorinated derivative of quinoxaline, a bicyclic aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The compound features a fluorine atom at position 6 and an aldehyde functional group at position 5. The fluorine substitution enhances electronic and steric properties, making it valuable in pharmaceutical and materials research.
The aldehyde group at position 2 serves as a reactive site for condensation or nucleophilic addition reactions, enabling its use as a building block in synthesizing complex molecules.
Properties
Molecular Formula |
C9H5FN2O |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
6-fluoroquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C9H5FN2O/c10-6-1-2-8-9(3-6)11-4-7(5-13)12-8/h1-5H |
InChI Key |
GBEBGPMNXHKEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline-2-carbaldehyde (Non-Fluorinated Analog)
- Molecular Formula : C₉H₆N₂O
- Molecular Weight : 158.16 g/mol
- CAS Number : 1593-08-4
- Lower molecular weight (158.16 vs. 176.16) may result in higher water solubility but reduced lipophilicity. Applications: Primarily used in organic synthesis and as a precursor for non-fluorinated pharmaceuticals or ligands .
6-Fluoroquinoline-2-carbaldehyde (Structural Isomer with Different Heterocycle)
- Molecular Formula: C₁₀H₆FNO
- Molecular Weight : 175.16 g/mol
- CAS Number : 260430-93-1
- Key Differences: Core Structure: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms), leading to distinct electronic properties and aromaticity. Applications: 6-Fluoroquinoline-2-carbaldehyde is widely used in antibiotics and anticancer agents due to improved bioactivity from fluorine . Quinoxaline derivatives are more common in kinase inhibitors and materials science.
Table 1: Comparative Analysis of Key Properties
Research Findings and Implications
- This trade-off is critical in drug design .
- Synthetic Challenges: Fluorination of quinoxaline requires precise control to avoid side reactions, as seen in continuous flow synthesis of 6-Fluoroquinoline-2-carbaldehyde under high-temperature conditions .
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